N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a thiadiazole ring and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps. The process begins with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with an allylthio group. The benzimidazole moiety is synthesized separately and then coupled with the thiadiazole derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The allylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The benzimidazole moiety can bind to DNA or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide
- N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide
Uniqueness
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of the allylthio group, which can undergo specific chemical reactions that other similar compounds cannot. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S3/c1-3-6-23-15-20-19-14(25-15)18-12(21)8-24-13-16-10-5-4-9(22-2)7-11(10)17-13/h3-5,7H,1,6,8H2,2H3,(H,16,17)(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHCRXKYIKMOMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NN=C(S3)SCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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